CID 168189942
Description
Properties
IUPAC Name |
tert-butyl-dimethyl-[3-(2-phenylmethoxyethoxy)propoxy]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3Si/c1-18(2,3)22(4,5)21-13-9-12-19-14-15-20-16-17-10-7-6-8-11-17/h6-8,10-11H,9,12-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQINZKUAXIAJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCOCCOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3Si | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
While the evidence lacks data on CID 168189942, it provides frameworks for comparing compounds in general:
Table 1: Methodological Frameworks for Compound Comparison
Limitations of Available Evidence
Contextual Ambiguity : The acronym "CID" is used ambiguously:
- Collision-Induced Dissociation in mass spectrometry () .

- Chemotherapy-Induced Diarrhea in clinical studies (–16) .
Recommendations for Further Research
To address the lack of
Consult PubChem Directly : Access the PubChem entry for this compound (https://pubchem.ncbi.nlm.nih.gov/compound/168189942 ) for structural and property data.
Cross-Reference Analogues : Use cheminformatics tools (e.g., SMILES, InChI keys) to identify structurally similar compounds and compare their bioactivity or pharmacokinetics.
Explore Domain-Specific Literature : Search pharmacological or synthetic chemistry databases for peer-reviewed studies referencing this CID.
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying CID 168189942?
- Methodological Approach :
- Use the PICO framework (Population, Intervention, Comparison, Outcome, Time) to structure questions, e.g., "How does this compound (intervention) affect [specific biological pathway] (outcome) compared to [existing compound] (comparison) in [cell line/organism] (population) over [timeframe]?" .
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate viability. For example, ensure access to specialized instrumentation (feasibility) and relevance to gaps in metabolic pathway studies (novelty/relevance) .
- Data Table :
| Framework | Key Components for this compound Research Questions |
|---|---|
| PICO | Population: In vitro models; Intervention: Dose-response; Comparison: Known inhibitors; Outcome: Enzymatic activity |
| FINER | Novelty: Structural analogs; Ethical: Non-toxic thresholds |
Q. What experimental design principles ensure reproducibility in this compound studies?
- Methodological Approach :
- Controls : Include positive/negative controls (e.g., solvent-only groups) to validate assay conditions .
- Replication : Triplicate independent experiments with statistical power analysis to minimize variability .
- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing synthesis protocols, including purity verification (HPLC/NMR) and characterization data for novel derivatives .
- Key Checklist :
- Standardized solvent batches.
- Calibrated instrumentation (e.g., spectrophotometers).
- Pre-registered protocols on platforms like Open Science Framework.
Q. How to conduct a systematic literature review for this compound?
- Methodological Approach :
- Primary vs. Secondary Sources : Prioritize peer-reviewed articles over patents or preprints. Use databases like PubMed and SciFinder with filters for in vivo/in vitro studies .
- Gap Analysis : Map existing data (e.g., binding affinities, toxicity profiles) using tools like VOSviewer to identify understudied areas (e.g., long-term stability in physiological conditions) .
Advanced Research Questions
Q. How to resolve contradictions in experimental data for this compound?
- Methodological Approach :
- Triangulation : Cross-validate results using orthogonal techniques (e.g., SPR for binding kinetics vs. ITC for thermodynamic profiling) .
- Error Analysis : Re-examine protocols for variables like temperature fluctuations or assay interference (e.g., autofluorescence) .
- Statistical Rigor : Apply mixed-effects models to account for batch variability or hierarchical data structures .
- Case Study :
- Contradiction: Conflicting IC₅₀ values in kinase inhibition assays.
- Resolution: Re-test under standardized ATP concentrations and validate via Western blot .
Q. How to refine hypotheses when this compound exhibits unexpected bioactivity?
- Methodological Approach :
- Iterative Testing : Use high-throughput screening (HTS) to explore off-target effects, followed by structure-activity relationship (SAR) studies .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .
- Example Workflow :
Initial observation: Unanticipated apoptosis in non-target cells.
Revised hypothesis: this compound modulates mitochondrial membrane permeability.
Validation: Seahorse XF analysis for OCR/ECAR metrics .
Q. What interdisciplinary methodologies enhance mechanistic studies of this compound?
- Methodological Approach :
- Integrate Omics : Combine proteomics (e.g., TMT labeling) with transcriptomics (RNA-seq) to map signaling pathways affected by this compound .
- Synchrotron Techniques : Utilize X-ray crystallography for co-crystal structures or XAFS for metal-binding studies .
- Collaborative Framework :
| Discipline | Contribution |
|---|---|
| Computational | MD simulations for conformational dynamics |
| Analytical | LC-MS/MS for metabolite identification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


